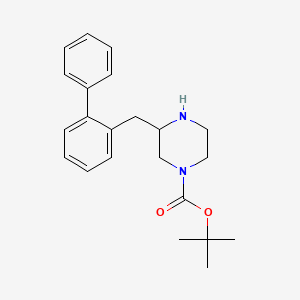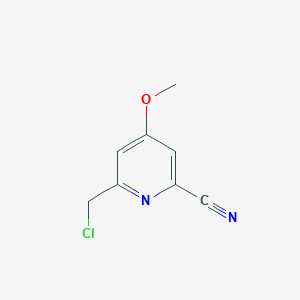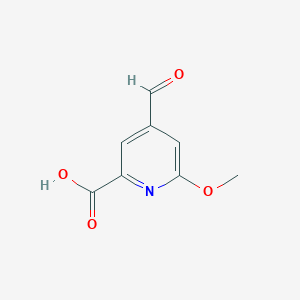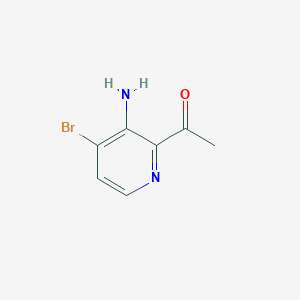![molecular formula C6H11NO3 B14846359 2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-2-Acetylaminobutanoic Acid-d3 is a deuterated derivative of 2-acetylaminobutanoic acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium, a stable isotope of hydrogen, can be used to trace and study various biochemical and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Acetylaminobutanoic Acid-d3 typically involves the acetylation of 2-aminobutanoic acid-d3. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. Common reagents used in this process include acetic anhydride and a suitable base such as pyridine. The reaction is usually conducted at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of (+/-)-2-Acetylaminobutanoic Acid-d3 involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-2-Acetylaminobutanoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The primary product is the corresponding amine.
Substitution: The products vary depending on the nucleophile used.
Applications De Recherche Scientifique
(+/-)-2-Acetylaminobutanoic Acid-d3 is used in various fields of scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (+/-)-2-Acetylaminobutanoic Acid-d3 involves its incorporation into biochemical pathways where it can replace hydrogen atoms with deuterium. This substitution can affect the rate of biochemical reactions due to the kinetic isotope effect. The molecular targets and pathways involved include various enzymes and metabolic pathways where hydrogen atoms play a critical role .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobutanoic Acid: A non-deuterated analog.
2-Acetylaminobutanoic Acid: The non-deuterated version of the compound.
2-Aminobutyric Acid: Another similar compound with slight structural differences
Uniqueness
The uniqueness of (+/-)-2-Acetylaminobutanoic Acid-d3 lies in the presence of deuterium atoms, which makes it particularly useful for tracing and studying biochemical and chemical processes. The deuterium atoms provide a distinct advantage in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy due to their different physical properties compared to hydrogen .
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i2D3 |
Clé InChI |
WZVZUKROCHDMDT-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NC(CC)C(=O)O |
SMILES canonique |
CCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



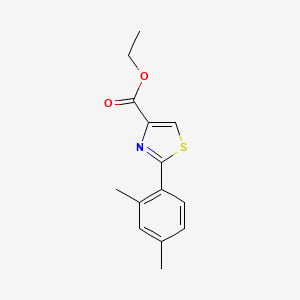


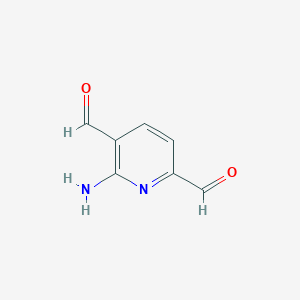
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)

